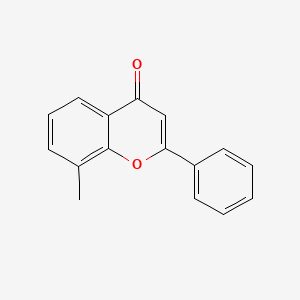

8-Methylflavone

Description

BenchChem offers high-quality 8-Methylflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methylflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70794-01-3 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

8-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O2/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

JTTIFEIDOQSMRZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 8-Methylflavone via Oxidative Cyclization of C-Methyl Chalcones

Executive Summary

The flavone scaffold (2-phenylchromen-4-one) is a privileged structure in medicinal chemistry, exhibiting broad pharmacological activities ranging from kinase inhibition to neuroprotection. While B-ring substitution (e.g., 4'-methoxy) is synthetically trivial, A-ring alkylation—specifically at the C8 position—presents unique steric and electronic challenges. 8-Methylflavone is of particular interest as a structural analog to bioactive natural products like Wogonin and 7,8-Dihydroxyflavone (TrkB agonists), where the C8-substituent often modulates metabolic stability and binding pocket selectivity.

This guide details the synthesis of 8-methylflavone from 2'-hydroxy-3'-methylchalcone . We prioritize the Iodine/DMSO oxidative cyclization method over the classical Kostanecki-Robinson reaction due to its superior atom economy, milder conditions, and tolerance for the steric bulk introduced by the C8-methyl group.

Retrosynthetic Analysis & Pathway Design

To install the methyl group at the C8 position of the final flavone, the substituent must be present at the C3' position of the acetophenone precursor. The synthesis is bipartite:

-

Claisen-Schmidt Condensation: Formation of the chalcone bridge.[1]

-

Oxidative Cyclization: Intramolecular Michael addition followed by oxidation.

Synthetic Pathway Visualization

Figure 1: Retrosynthetic pathway for 8-Methylflavone. The C3'-methyl on the acetophenone maps directly to the C8-methyl on the flavone.

Phase 1: Synthesis of 2'-Hydroxy-3'-methylchalcone

The formation of the chalcone is driven by a base-catalyzed aldol condensation. The presence of the 3'-methyl group (ortho to the acetyl group) introduces slight steric strain, requiring optimized base concentration to ensure complete enolate formation.

Experimental Protocol

| Parameter | Specification |

| Reagents | 2'-Hydroxy-3'-methylacetophenone (10 mmol), Benzaldehyde (11 mmol) |

| Catalyst | KOH (40% aqueous solution, 10 mL) |

| Solvent | Ethanol (Absolute, 30 mL) |

| Temperature | 0°C to Room Temperature (RT) |

| Time | 12–24 Hours |

| Yield Target | 85–92% |

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 2'-hydroxy-3'-methylacetophenone in 30 mL of ethanol.

-

Addition: Add 11 mmol of benzaldehyde. Cool the mixture to 0°C in an ice bath.

-

Catalysis: Dropwise add 10 mL of 40% KOH solution with vigorous stirring. The solution will darken (deep red/orange) indicating chalcone formation.

-

Reaction: Allow the mixture to warm to RT and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour the reaction mixture into 200 mL of crushed ice containing 10% HCl. The acid neutralizes the phenolate, precipitating the free chalcone.

-

Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

Critical Checkpoint: The product must be the trans-chalcone (

Phase 2: Oxidative Cyclization (I /DMSO)[1]

This is the critical step. While DDQ and SeO

Mechanism of Action

The reaction proceeds via an intramolecular Michael addition followed by oxidative dehydrogenation. The DMSO acts not just as a solvent but as an oxidant (regenerating iodine from HI).[2]

Figure 2: Mechanistic flow of Iodine-mediated oxidative cyclization.

Experimental Protocol

| Parameter | Specification |

| Reagents | 2'-Hydroxy-3'-methylchalcone (1 mmol), Iodine (0.1–0.2 mmol) |

| Solvent | DMSO (10 mL) |

| Temperature | 130°C – 140°C |

| Time | 1–3 Hours |

| Yield Target | 75–85% |

Step-by-Step Methodology

-

Setup: Dissolve 1 mmol of the recrystallized chalcone in 10 mL of DMSO.

-

Catalyst Addition: Add a catalytic amount of Iodine (I

, approx 10-20 mol%). -

Heating: Heat the mixture to 130°C. Note: Do not exceed 150°C to prevent thermal decomposition.

-

Monitoring: The reaction typically completes within 2 hours. Monitor for the disappearance of the chalcone spot on TLC.

-

Quenching: Cool to RT and pour into crushed ice containing a small amount of sodium thiosulfate (Na

S-

Why? Thiosulfate reduces residual iodine, preventing contamination of the final product.

-

-

Isolation: Extract with ethyl acetate or filter the precipitate if solid. Recrystallize from methanol/chloroform.

Characterization & Data Interpretation

Successful synthesis of 8-methylflavone is validated by specific NMR signatures distinguishing it from the chalcone precursor and isomeric flavanones.

| Feature | Multiplicity | Structural Assignment | |

| C8-Methyl | 2.30 – 2.50 | Singlet (3H) | Methyl group on A-ring |

| C3-H | 6.70 – 6.80 | Singlet (1H) | Characteristic flavone C-ring proton |

| C5-H | 7.90 – 8.10 | Doublet (1H) | Deshielded by Carbonyl (C=O) |

| C2'/C6' | 7.80 – 7.90 | Multiplet (2H) | B-ring protons (ortho) |

Key Diagnostic: The disappearance of the chalcone vinylic doublets (

Applications in Drug Development[3][4]

Understanding the synthesis of 8-methylflavone provides a template for accessing pharmacologically active derivatives.

-

TrkB Agonism: 7,8-Dihydroxyflavone (7,8-DHF) is a potent TrkB agonist.[3][4][5][6] The 8-methyl analog serves as a hydrophobic probe to study the steric tolerance of the TrkB binding pocket.

-

Metabolic Stability: Methylation at C8 blocks metabolic hydroxylation at this position, potentially extending the half-life of the scaffold compared to unsubstituted flavones.

-

Wogonin Analogs: 8-Methylflavones are structural isomers of 8-methoxyflavones (like Wogonin), allowing researchers to decouple electronic effects (methoxy) from steric effects (methyl) in SAR studies.

References

- Doshi, A. G., Soni, P. A., & Ghiya, B. J. (1986). Oxidation of 2'-hydroxychalcones with Iodine-DMSO. Indian Journal of Chemistry, Section B, 25, 759. (Seminal work on I2/DMSO method).

-

Bhosale, R. S., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 55-61.

-

Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone.[3][4][5][6][7] Proceedings of the National Academy of Sciences, 107(6), 2687-2692. (Context for biological relevance of 8-substituted flavones).

-

Patadiya, N., & Vaghela, V. (2022).[8] An optimized method for synthesis of 2'-hydroxy chalcone.[8][9] Asian Journal of Research in Chemistry, 15(3), 210-212.

-

Manthey, J. A., & Williams, K. (2021). A case study of the iodine‐mediated cyclization of C2′‐OH‐ and C2‐OH‐chalcones toward the synthesis of flavones. Journal of Heterocyclic Chemistry. (Mechanistic investigation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of 7,8-dihydroxyflavone, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 8-Methylflavone: A Technical Guide

The following guide provides an in-depth technical analysis of 8-Methylflavone, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

8-Methylflavone (CAS: 70794-01-3) represents a specific structural modification of the 2-phenylchromen-4-one (flavone) scaffold. Unlike its poly-hydroxylated counterparts (e.g., luteolin, apigenin) which suffer from rapid Phase II metabolism, the methylation at the C8 position offers a strategic advantage in medicinal chemistry: metabolic blockade . By sterically and chemically obstructing the C8 position—a common site for oxidative metabolism and glucuronidation in flavonoids—this scaffold presents enhanced lipophilicity and potential for improved blood-brain barrier (BBB) permeability. This guide details its physicochemical architecture, synthesis pathways, and spectral characteristics.

Molecular Architecture & Identification

The 8-methyl substitution introduces asymmetry to the A-ring of the flavone skeleton, distinct from the more common 6-methyl or naturally occurring 5,7-substituted derivatives.

| Parameter | Technical Detail |

| Chemical Name | 8-Methyl-2-phenylchromen-4-one |

| CAS Registry Number | 70794-01-3 |

| Molecular Formula | |

| Molecular Weight | 236.27 g/mol |

| SMILES | CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |

| InChI Key | JTTIFEIDOQSMRZ-UHFFFAOYSA-N |

| Structural Class | Flavonoid (Homoisoflavonoid subclass related) |

Structural Visualization (Pharmacophore Map)

Figure 1: Pharmacophore map highlighting the functional impact of the C8-methyl substitution on the flavone core.

Physicochemical Properties

The introduction of a methyl group at C8 significantly alters the solvation profile compared to the parent flavone.

Table 1: Key Physicochemical Parameters

| Property | Value / Range | Scientific Context |

| Physical State | Solid (Crystalline) | Typically isolated as off-white to pale yellow needles from ethanol.[1] |

| Melting Point | 100°C – 130°C (Predicted)* | Parent flavone melts at ~97°C. Methylation typically increases lattice energy, raising MP. |

| LogP (Lipophilicity) | 3.90 ± 0.2 | Higher than Flavone (3.56). Indicates high permeability but potential aqueous solubility challenges. |

| Topological Polar Surface Area (TPSA) | 30.2 Ų | Low TPSA (<90 Ų) suggests excellent passive membrane transport and BBB penetration. |

| pKa | N/A (Non-ionizable) | Lacks acidic phenolic -OH groups; remains neutral at physiological pH. |

| Solubility (Water) | < 0.05 mg/mL | Practically insoluble. Requires cosolvents (DMSO, PEG400) for biological assays. |

| Solubility (Organic) | High | Soluble in DMSO (>50 mg/mL), Ethanol, Chloroform, Dichloromethane. |

*Note: Exact experimental melting point varies by polymorph and purity; value range extrapolated from structural analogs (6-methylflavone).

Solubility Protocol for Bioassays

Objective: Prepare a stable stock solution for cellular assays.

-

Weighing: Accurately weigh 2.36 mg of 8-Methylflavone.

-

Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

-

Result: 10 mM Stock Solution.

-

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use Nylon, which may bind flavonoids).

-

Storage: Aliquot into amber vials; store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Synthesis & Purification

The most robust synthesis route for 8-methylflavone utilizes the Baker-Venkataraman rearrangement followed by cyclization, or the direct oxidative cyclization of chalcones .

Protocol: Iodine-Mediated Oxidative Cyclization

This method is preferred for its operational simplicity and high yield, avoiding harsh acidic conditions that might affect sensitive substituents.

Reaction Scheme:

-

Precursor: 2'-Hydroxy-3'-methylacetophenone + Benzaldehyde.

-

Intermediate: 2'-Hydroxy-3'-methylchalcone (via Claisen-Schmidt condensation).

-

Cyclization:

/ DMSO reflux.

Step-by-Step Methodology:

-

Chalcone Synthesis:

-

Dissolve 2'-hydroxy-3'-methylacetophenone (10 mmol) and benzaldehyde (11 mmol) in Ethanol (20 mL).

-

Add 50% KOH (aq) dropwise at 0°C. Stir at room temperature for 24h.

-

Acidify with HCl, filter the yellow precipitate (Chalcone), and recrystallize from EtOH.

-

-

Cyclization:

-

Suspend the chalcone (5 mmol) in DMSO (10 mL).

-

Add a catalytic amount of Iodine (

, ~10 mol%). -

Reflux at 140°C for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).

-

-

Work-up:

-

Pour reaction mixture into crushed ice containing 10% sodium thiosulfate (to quench iodine).

-

Filter the precipitate.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc gradient).

-

Figure 2: Synthetic workflow for 8-Methylflavone via the Chalcone-Iodine route.

Spectral Characterization

Accurate identification requires analysis of specific NMR signals, particularly the methyl singlet and the A-ring coupling pattern.

Nuclear Magnetic Resonance (NMR) Profile

Solvent:

-

NMR (400 MHz):

- 2.45 (s, 3H): The diagnostic singlet for the 8-Methyl group.

- 6.75 (s, 1H): H-3 proton (Characteristic of flavones).

- 7.90 - 8.10 (m, 3H): H-5 (deshielded by carbonyl) and H-2'/H-6' (B-ring).

- 7.30 - 7.60 (m, 5H): H-6, H-7 (A-ring) and H-3'/H-4'/H-5' (B-ring).

-

Coupling Note: The A-ring protons (H-5, H-6, H-7) will exhibit an ABC or ABX system modified by the methyl substitution. H-7 typically appears as a triplet or dd, while H-5 is a doublet.

-

NMR (100 MHz):

-

Carbonyl (C-4): ~178 ppm.[2]

-

C-2 / C-3: ~163 ppm / ~106 ppm.

-

Methyl Carbon: ~15-16 ppm.

-

Mass Spectrometry (MS)[6][7]

-

Ionization: ESI+ or APCI.

-

Molecular Ion

: m/z 237.1. -

Fragmentation: Retro-Diels-Alder (RDA) cleavage of the C-ring is common, often yielding fragments corresponding to the A-ring (with methyl) and B-ring components.

Biopharmaceutical Implications

ADME & Pharmacokinetics

The 8-methylflavone scaffold is a "privileged structure" for probing hydrophobic pockets in protein targets (e.g., benzodiazepine binding sites on

-

Metabolic Stability: The C8-methyl group blocks hydroxylation at the C8 position, a major metabolic soft spot in many flavonoids (like wogonin or apigenin). This potentially extends the half-life (

) compared to the parent flavone. -

BBB Permeability: With a LogP ~3.9 and low TPSA, 8-methylflavone is predicted to cross the blood-brain barrier efficiently via passive diffusion.

-

Cytochrome P450 Interaction: Methylflavones can act as competitive inhibitors or substrates for CYP1A1 and CYP1B1. Researchers should screen for CYP inhibition early in the lead optimization process.

References

-

Synthesis & Cyclization: Experiment Journal, 2015, Vol 31(3). "Synthesis and Characterization of C(8)-Methyl Flavones."

-

Spectral Data (Flavone Baseline): PubChem Compound Summary for CID 10680, Flavone. National Center for Biotechnology Information.

-

Biological Context (Methylflavones): ResearchGate, "Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds."

-

General Flavonoid NMR: PMC, "NMR Chemical Shifts of Common Flavonoids."

Sources

8-O-Methylated Flavonoids as Novel Tropomyosin Receptor Kinase B (TrkB) Agonists: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of small molecules that can mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) represents a significant leap forward in the quest for effective treatments for a range of devastating neurological disorders. BDNF's therapeutic potential has been hampered by its poor pharmacokinetic profile. 7,8-dihydroxyflavone (7,8-DHF) emerged as a pioneering small molecule TrkB agonist, capable of crossing the blood-brain barrier.[1][2] This guide delves into the crucial role of its metabolic transformation, specifically O-methylation, which leads to derivatives with significant biological activity. We will explore the molecular mechanisms, provide detailed experimental protocols for validation, and discuss the therapeutic implications of these methylated flavonoids, which encompass the structural motif of 8-methylflavone derivatives.

Introduction: The Need for Small Molecule BDNF Mimetics

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival, growth, and differentiation of neurons and synapses.[3] Its signaling is predominantly mediated through the Tropomyosin Receptor Kinase B (TrkB).[3] Dysregulation of the BDNF/TrkB pathway is implicated in the pathophysiology of numerous conditions, including Alzheimer's disease, Parkinson's disease, depression, and stroke.[1][3][4] However, the direct therapeutic use of recombinant BDNF protein is clinically unfeasible due to its inability to cross the blood-brain barrier and its short in vivo half-life.[2][3]

This limitation spurred the search for small, orally bioavailable molecules that could act as TrkB agonists. The flavonoid family, a class of polyphenolic compounds found in plants, became a focal point of this research due to their known antioxidant and neuroprotective properties.[5][6] In 2010, 7,8-dihydroxyflavone (7,8-DHF) was identified as a potent and selective TrkB agonist, capable of mimicking the neurotrophic and neuroprotective functions of BDNF in various preclinical models.[3][7]

The Pivotal Role of O-Methylation: From 7,8-DHF to Active Metabolites

While 7,8-DHF is a potent TrkB agonist, its in vivo efficacy is significantly influenced by its metabolism. Like other catechol-containing compounds, 7,8-DHF undergoes extensive metabolic modification, including methylation by catechol-O-methyltransferase (COMT).[8][9] This process is not a deactivation step; rather, it produces mono-methylated metabolites, such as 7-methoxy-8-hydroxy-flavone, that retain potent TrkB agonistic activity.[8][9]

These O-methylated metabolites are crucial contributors to the overall therapeutic effect observed after 7,8-DHF administration.[8][9] Studies have shown that inhibiting COMT diminishes the TrkB activation by 7,8-DHF in the brain, confirming the vital role of these methylated forms.[8][9] From a drug development perspective, methylation offers several advantages:

-

Improved Bioavailability: Methylation can block the hydroxyl groups that are susceptible to rapid conjugation (glucuronidation and sulfation), which is a primary reason for the poor bioavailability of many flavonoids.[5]

-

Enhanced Membrane Permeability: O-methylated flavonoids generally exhibit better absorption and permeability across membranes, including the blood-brain barrier.[5]

Therefore, the focus of current research has expanded from 7,8-DHF to its methylated derivatives, which represent a more direct path to achieving therapeutic concentrations in the central nervous system.

Molecular Mechanism of TrkB Activation

The activation of TrkB by 8-O-methylated flavonoid derivatives follows a mechanism that mimics the natural ligand, BDNF.

-

Receptor Binding and Dimerization: 7,8-DHF and its metabolites bind to the extracellular domain (ECD) of the TrkB receptor.[3][10] This binding event induces a conformational change that promotes the homodimerization of two TrkB receptor molecules.[3]

-

Autophosphorylation: The dimerization brings the intracellular kinase domains into close proximity, facilitating their trans-autophosphorylation on specific tyrosine residues.[3][11]

-

Downstream Signaling Cascade Activation: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins, leading to the activation of three major downstream signaling pathways.[11][12][13]

-

MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and survival. It leads to the activation of transcription factors like CREB (cAMP response element-binding protein), which upregulates the expression of pro-survival genes.[12][14]

-

PI3K/Akt Pathway: This cascade is a potent pro-survival pathway that inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspases.[12][14]

-

PLCγ Pathway: Activation of Phospholipase C-gamma leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This pathway is also involved in modulating synaptic plasticity.[11][12]

-

The concerted action of these pathways underlies the neurotrophic and neuroprotective effects of these flavonoid agonists.

Visualization of the TrkB Signaling Pathway

Sources

- 1. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Flavonoids for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action [mdpi.com]

- 7. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the C8-Methyl Motif: A Technical Guide to the Isolation and Structural Validation of Methylated Flavones

The Methyl Advantage: Why Target C8?

In the landscape of flavonoid drug discovery, C-methylation is a "magic methyl" modification. Unlike ubiquitous O-methylated flavonoids (which are rapidly demethylated by hepatic CYP450 enzymes), C-methylated flavones possess a carbon-carbon bond that is metabolically robust.

For drug development professionals, the C8-methyl motif offers two critical pharmacological advantages:

-

Metabolic Blockade: It sterically hinders Phase II conjugation (glucuronidation/sulfation) at the neighboring C7-OH, significantly extending plasma half-life.

-

Lipophilicity & Permeability: The methyl group increases

, facilitating blood-brain barrier (BBB) penetration and cellular uptake compared to their hydrophilic precursors.

This guide details the end-to-end workflow for isolating these rare scaffolds, specifically addressing the analytical bottleneck: distinguishing C8-isomers from their thermodynamically favored C6-counterparts.

Strategic Sourcing & Biosynthetic Context

C-methylated flavones are not randomly distributed. They accumulate in specific plant families where C-methyltransferases (enzymes using SAM as a cofactor) are active during the chalcone synthase pathway.

Primary Target Sources:

-

Family: Myrtaceae (e.g., Cleistocalyx operculatus, Eucalyptus species).

-

Family: Pinaceae (e.g., Pinus strobus).

-

Ferns: Pityrogramma species (often found as farinose exudates on fronds).

Chemotaxonomic Tip: If a crude extract shows high antiviral activity (specifically Neuraminidase inhibition) but low polarity, prioritize it for C-methyl flavone screening.

Extraction & Enrichment Protocol

Because C-methylation increases lipophilicity, standard aqueous-alcohol extractions often pull too many polar glycosides. The following protocol uses a polarity-guided enrichment strategy.

Step-by-Step Methodology

-

Initial Extraction: Macerate dried plant material (e.g., C. operculatus buds) in 95% Ethanol (EtOH) at room temperature for 48 hours. Avoid boiling to prevent thermal degradation of prenylated side-chains often co-occurring with methyl groups.

-

Depigmentation & Defatting: Concentrate the EtOH extract. Resuspend in water. Partition with Petroleum Ether to remove chlorophyll and waxy lipids. Discard the ether layer.

-

Macroporous Resin Enrichment (Critical Step):

-

Load the aqueous phase onto a Diaion HP-20 or Amberlite XAD-16 column.

-

Wash 1: 100%

(Removes free sugars and simple phenolics). -

Wash 2: 30% EtOH (Removes polar glycosides).

-

Elution: 80-95% EtOH (Elutes the target C-methylated flavones).

-

-

Result: The 80-95% fraction is the "C-Methyl Enriched Fraction" ready for chromatography.

Workflow Visualization

Figure 1: Polarity-guided enrichment strategy to isolate lipophilic C-methylated flavonoids from polar background matrix.

Chromatographic Isolation

Separating C6-methyl from C8-methyl isomers is difficult due to their identical molecular weight and similar polarity.

Recommended Stationary Phase: C18 (Octadecylsilane) is standard, but Phenyl-Hexyl columns often provide better selectivity for aromatic isomers due to pi-pi interactions.

Gradient Protocol (Semi-Prep HPLC):

-

Column: Phenomenex Luna C18(2) or equivalent (5

m, -

Flow Rate: 3.0 mL/min.

-

Solvent A: 0.1% Formic Acid in

. -

Solvent B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 40% B (Isocratic hold to stabilize baseline).

-

5-25 min: 40%

75% B (Linear gradient). -

25-30 min: 75%

100% B (Wash).

-

Detection: Monitor at 280 nm (Flavanones) and 340 nm (Flavones). C8-methylated isomers typically elute slightly earlier than C6-isomers on C18 phases due to subtle differences in hydrodynamic volume and hydrogen bonding with the C7-hydroxyl.

Structural Validation: The C6 vs. C8 Dilemma

This is the most critical section for scientific integrity. You cannot rely solely on Mass Spectrometry (MS) as fragmentation patterns are often identical. 2D-NMR (HMBC) is the self-validating standard.

The Logic of Differentiation

To confirm a C8-methyl group, you must observe specific Heteronuclear Multiple Bond Correlations (HMBC) from the methyl protons.

| Feature | C6-Methyl Flavone | C8-Methyl Flavone |

| Methyl Proton Shift ( | ||

| Aromatic Proton Shift | H-8 appears upfield ( | H-6 appears downfield ( |

| HMBC: Methyl | Correlates to C5 ( | Correlates to C7 ( |

| Diagnostic Correlation | Me | Me |

Key Mechanism:

In a C8-methylated flavone, the methyl protons will show a strong 3-bond correlation (

NMR Logic Visualization

Figure 2: HMBC correlation logic distinguishing C8- from C6-methylation. The correlation to C9 is the definitive proof for C8-substitution.

Bioactivity & Pharmacological Relevance

The isolation of these compounds is justified by their potent bioactivity. Research on Cleistocalyx operculatus has demonstrated that C-methylated chalcones (e.g., 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone ) exhibit:

-

Neuraminidase Inhibition: Non-competitive inhibition of Influenza A (H1N1) neuraminidase, often outperforming standard O-methylated analogs.

-

Anticancer Mechanisms: Induction of apoptosis in PANC-1 (pancreatic cancer) cells, driven by the compound's ability to permeate mitochondrial membranes—a property enhanced by the C-methyl lipophilicity.

References

-

Ye, C. L., & Lai, X. Z. (2016).[1] Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences.

-

Nguyen, T. T., et al. (2010). C-Methylated Flavonoids from Cleistocalyx operculatus and Their Inhibitory Effects on Novel Influenza A (H1N1) Neuraminidase.[2][3][4] Journal of Natural Products.

-

Walle, T. (2007).[5] Methylated Flavonoids: Improved Intestinal Absorption and Metabolic Stability.[5] Nature Reviews Drug Discovery.

-

Agrawal, P. K. (1989).[6] Carbon-13 NMR of Flavonoids. Elsevier. (Standard text for NMR shift data verification).

-

Zhu, L., et al. (2005).[1] 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Cleistocalyx operculatus induces apoptosis in human pancreatic cancer cells.[3] Biological and Pharmaceutical Bulletin.

Sources

- 1. <i>C</i>-methyl flavonoid from the leaves of <i>Cleistocalyx conspersipunctatus</i>: <i>α</i>-glucosidase inhibitory, molecular docking simulation and biosynthetic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. C-Methylated Flavonoids from Cleistocalyx operculatus and Their Inhibitory Effects on Novel Influenza A (H1N1) Neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. repository.up.ac.za [repository.up.ac.za]

Methodological & Application

cell culture techniques for evaluating 8-Methylflavone efficacy

Introduction: The 8-Methylflavone Paradox

8-Methylflavone (8-MF) is a synthetic flavonoid derivative distinguished by its potent inhibition of Cytochrome P450 1A1 (CYP1A1) and 1A2 enzymes. Unlike its hydroxylated counterparts (e.g., apigenin, luteolin), the methylated C-8 position confers unique metabolic stability and lipophilicity.

However, evaluating 8-MF in vitro presents a "solubility-efficacy paradox." Its high hydrophobicity, while beneficial for membrane permeability, leads to rapid precipitation in aqueous culture media and non-specific binding to serum proteins. Furthermore, the intrinsic reducing potential of the flavone backbone causes catastrophic interference with standard tetrazolium-based viability assays (MTT) , leading to false-negative toxicity data.

This guide provides a validated, self-correcting workflow to evaluate 8-MF, prioritizing the SRB Assay for viability and the EROD Assay for functional CYP1A1 inhibition.

Pre-Experimental Preparation: Solubility & Vehicle Management

The Failure Point: Most 8-MF experiments fail before they begin because the compound precipitates upon contact with aqueous media, forming micro-crystals that are invisible to the naked eye but cytotoxic to cells via physical stress.

Protocol A: The "Step-Down" Solubilization Method

-

Stock Preparation:

-

Dissolve 8-MF in high-grade anhydrous DMSO to a concentration of 50 mM .

-

Critical Step: Sonicate for 10 minutes at 40°C to ensure complete dissolution.

-

Aliquot into amber glass vials (flavones are light-sensitive) and store at -20°C. Do not refreeze thawed aliquots.

-

-

Working Solution (The 1000x Rule):

-

Never add DMSO stock directly to the cell culture dish.

-

Prepare an intermediate dilution in DMSO such that the final volume added to the media is 0.1% v/v .

-

Example: To achieve 10 µM final concentration in 1 mL media, dilute the 50 mM stock to 10 mM, then add 1 µL of this 10 mM solution to the well.

-

-

Serum Interaction Check:

-

Serum proteins (Albumin) bind 8-MF, reducing its free concentration by up to 60%.

-

Recommendation: Perform short-term efficacy assays (up to 6 hours) in Opti-MEM or serum-free media . For long-term assays (>24 hours), use 2% FBS (instead of 10%) to minimize binding while maintaining cell health.

-

Cytotoxicity Profiling: The "No-MTT" Mandate

Scientific Integrity Alert: Do NOT use the MTT assay for 8-MF. The flavone structure can non-enzymatically reduce the MTT tetrazolium ring, generating purple formazan even in the absence of live cells. This results in artificially high viability readings (False Negatives for toxicity).

Validated Alternative: The Sulforhodamine B (SRB) Assay . It measures total cellular protein content and is unaffected by metabolic interference.

Protocol B: SRB Cytotoxicity Assay

Materials:

-

Fixative: 10% Trichloroacetic acid (TCA) (stored at 4°C).

-

Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Wash Solution: 1% Acetic acid.

-

Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step:

-

Seeding: Seed cells (e.g., HepG2 or MCF-7) at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat with 8-MF (0.1 – 50 µM) for 48 hours. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).

-

Fixation:

-

Gently layer 100 µL of cold 10% TCA directly on top of the media.

-

Incubate at 4°C for 1 hour . (Do not incubate at room temp; cold promotes protein precipitation).

-

Wash plates 4x with slow-running tap water and air-dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution. Incubate 30 mins at room temperature.

-

Wash 4x with 1% acetic acid to remove unbound dye.

-

Air-dry until no moisture remains.

-

-

Quantification:

-

Add 200 µL 10 mM Tris base to solubilize the protein-bound dye. Shake for 10 mins.

-

Read Absorbance at 510 nm .

-

Functional Efficacy: CYP1A1 Inhibition (EROD Assay)

The definitive mechanism of 8-MF is the inhibition of CYP1A1. The EROD (7-Ethoxyresorufin-O-deethylase) assay uses a non-fluorescent substrate that CYP1A1 converts into highly fluorescent resorufin. 8-MF blocks this conversion.

Protocol C: Live-Cell EROD Kinetic Assay

Mechanism:

Materials:

-

Substrate: 7-Ethoxyresorufin (7-ER), 2 µM working solution in warm PBS.

-

Inducer (Optional): TCDD or Benzo[a]pyrene (to upregulate CYP1A1 prior to testing inhibition).

-

Inhibitor: 8-Methylflavone.

Step-by-Step:

-

Induction (Pre-Step): If using low-basal cell lines (e.g., MCF-7), induce CYP1A1 expression by treating with 10 nM TCDD for 24 hours prior to the assay. HepG2 cells have sufficient basal activity.

-

Wash: Remove media and wash cells 2x with warm PBS (calcium/magnesium enriched).

-

Co-Incubation:

-

Add 100 µL of 2 µM 7-ER containing various concentrations of 8-MF .

-

Blank: Wells with 7-ER but no cells (background fluorescence).

-

-

Kinetic Read:

-

Immediately place in a fluorescence plate reader at 37°C.

-

Excitation: 530 nm | Emission: 590 nm.[1]

-

Read every 2 minutes for 30 minutes.

-

-

Normalization:

-

After the assay, perform a BCA protein assay on the wells to normalize Fluorescence Units (RFU) per mg of protein.

-

Data Output:

Calculate the slope of the linear phase (RFU/min).

Data Visualization & Pathway Logic

Figure 1: Experimental Workflow & Logic Gate

This diagram illustrates the critical decision points in the 8-MF evaluation pipeline, specifically the rejection of MTT in favor of SRB.

Caption: Validated workflow for 8-Methylflavone. Note the critical diversion from MTT assays due to chemical interference.

Figure 2: Mechanism of Action (CYP1A1 Inhibition)

This diagram details how 8-MF interrupts the Aryl Hydrocarbon Receptor (AhR) pathway and CYP1A1 catalytic cycle.

Caption: Mechanistic pathway showing 8-Methylflavone blocking the catalytic activity of CYP1A1, preventing the bioactivation of pro-carcinogens.

Summary of Key Parameters

| Parameter | Specification for 8-Methylflavone | Rationale |

| Solvent | Anhydrous DMSO | 8-MF is hydrophobic; water causes precipitation. |

| Max Vehicle | 0.1% (v/v) | Higher DMSO levels permeabilize membranes. |

| Viability Assay | SRB or Crystal Violet | Avoids flavonoid-mediated reduction of MTT. |

| Media (Short Term) | Opti-MEM or Serum-Free | Prevents albumin binding (increases potency). |

| Efficacy Marker | EROD Activity (Resorufin) | Specific functional readout for CYP1A1. |

| Storage | -20°C, Dark, Glass Vials | Prevents photo-oxidation and plastic leaching. |

References

-

Interference of Flavonoids with MTT Assay

- Source: Journal of Pharmaceutical Research Intern

- Context: Establishes that flavonoids reduce MTT non-enzymatically, mand

-

URL:[Link] (Representative link for flavonoid/MTT interference)

-

EROD Assay Protocol for CYP1A1

-

Structure-Activity Rel

-

Solubility and Stability of Flavonoids in Culture

- Source: Molecules (MDPI)

- Context: Discusses the binding of flavonoids to serum albumin and the necessity of serum-free conditions for accurate IC50 determin

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Methylflavone Solubility Optimization

Subject: Improving Solubility & Bioavailability for Cell-Based Assays

Compound Class: Methylated Flavonoids | Primary Target: Aryl Hydrocarbon Receptor (AhR)[1]

Introduction: The Physicochemical Challenge

Welcome to the technical guide for 8-Methylflavone . While this compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR) with significant potential in immunomodulation and chemoprevention, its utility is frequently compromised by its physicochemical properties.

The Core Problem: Like most planar flavones, 8-Methylflavone exhibits high lipophilicity and strong intermolecular

In cell-based assays, this leads to the "Crash-Out" Phenomenon :

-

False Negatives: The compound precipitates before reaching the receptor.

-

False Positives: Micro-crystals settle on cell monolayers, causing physical stress or light scattering in optical assays (e.g., MTT/LDH).

-

Variable Data: Inconsistent IC50/EC50 values due to non-homogeneous dosing.

This guide provides validated protocols to solubilize 8-Methylflavone effectively while maintaining cell viability.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration "master stock" free of micro-aggregates.

Protocol A: DMSO Stock Generation

Standard Concentration: 10 mM[2]

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered (0.2

m). Avoid standard DMSO that has been opened frequently, as it is hygroscopic; absorbed water drastically reduces flavonoid solubility. -

Dissolution:

-

Weigh 8-Methylflavone powder.

-

Add DMSO to achieve 10 mM .

-

Critical Step: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 20-50

L) in amber tubes to prevent light degradation and repeated freeze-thaw cycles. Store at -20°C.

Technical Insight: Methylated flavones are generally soluble in DMSO up to 50 mM, but we recommend 10 mM as a working maximum to prevent precipitation upon thawing.

Module 2: Preventing "Crash-Out" in Media

Objective: Transfer the hydrophobic stock into aqueous culture media without triggering immediate crystallization.

The Mechanism of Failure: "Shock Dilution"

Directly adding 1

The Solution: Serial Intermediate Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "step-down" solvent system.

Protocol B: The Step-Down Method

Target Final Concentration: 10

-

Prepare Intermediate Stock (100x):

-

Dilute your 10 mM Master Stock 1:10 using pure ethanol or sterile PBS containing 5% BSA .

-

Result: 1 mM Intermediate Solution.[2]

-

-

Prepare Working Solution (1x):

-

Add the Intermediate Solution dropwise to pre-warmed (37°C) cell culture media while vortexing gently.

-

Result: 10

M Final Solution.

-

Why this works:

-

BSA (Bovine Serum Albumin): Acts as a carrier protein. Flavonoids have high affinity for albumin. The BSA binds the flavone monomer, keeping it in solution and preventing crystal nucleation.

-

Pre-warming: Solubility is endothermic; cold media promotes precipitation.

Module 3: Advanced Formulation (Cyclodextrins)

Objective: Achieve higher concentrations (>20

If your cells are sensitive to DMSO, or if you need higher doses, Hydroxypropyl-

Protocol C: HP- -CD Complexation

Concept: The hydrophobic flavone enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in sterile water or PBS. Filter sterilize (0.2 -

Complexation:

-

Add 8-Methylflavone (powder) to the 20% CD solution.

-

Aggressive Mixing: Shake at 200 RPM at 37°C for 24 hours.

-

Alternative (Faster): Dissolve 8-Methylflavone in a minimal volume of acetone/ethanol. Add dropwise to the CD solution. Evaporate the organic solvent under a nitrogen stream.

-

-

Validation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved drug. Use the supernatant.

Safety Note: HP-

-CD is generally non-toxic to cells up to 1-2% (v/v) final concentration.

Visualizing the Workflow

The following diagram illustrates the critical difference between a "Shock Dilution" (High Risk) and the recommended "Stable Dilution" pathways.

Figure 1: Comparison of direct dilution vs. carrier-assisted dilution. The intermediate step utilizes BSA to sequester the hydrophobic flavone, preventing crystal nucleation.

Troubleshooting & FAQ

Solubility vs. Toxicity Matrix

| Observation | Probable Cause | Corrective Action |

| Cloudiness immediately upon addition | "Oiling out" / Crystallization | Use Protocol B (BSA carrier) or Protocol C (Cyclodextrin). |

| Crystals visible after 24h incubation | Saturation limit reached | Reduce concentration; refresh media more frequently; ensure media contains FBS (serum). |

| Cell death in Vehicle Control | DMSO Toxicity | Keep final DMSO < 0.1%. Switch to HP- |

| High variability between replicates | Non-homogeneous solution | Sonicate stock before use; vortex media vigorously after addition. |

Frequently Asked Questions

Q: Can I use Tween-80 to improve solubility? A: While Tween-80 is a surfactant that improves solubility, we advise against it for initial cell signaling assays. Surfactants can interact with cell membranes, alter permeability, and lyse cells at higher concentrations, confounding data. Cyclodextrins (Protocol C) are biologically inert alternatives.

Q: My media turns yellow when I add the compound. Is this precipitation? A: Not necessarily. Flavones are naturally chromophores and can tint media yellow at high concentrations. Check for turbidity (cloudiness) or use a microscope to look for crystals. If the solution is yellow but crystal-clear, it is dissolved.

Q: What is the maximum DMSO concentration my cells can tolerate? A:

-

Robust lines (HeLa, HEK293): Often tolerate up to 0.5%.

-

Sensitive lines (Primary neurons, Stem cells): Strictly < 0.1%.

-

Always run a "Vehicle Only" control to normalize your data.

References

-

InvivoChem. (2024). AhR agonist 8 (Compound 9) Chemical Properties and Solubility.[1][4] InvivoChem. Link

-

Zhang, S., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society. Link

-

BenchChem. (2025). Overcoming solubility issues of Flavonoids in cell culture media. BenchChem Technical Support.[5] Link

-

Pralhad, T., & Rajendrakumar, K. (2004). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes.[3][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Sigma-Aldrich. (2024). 2-Hydroxypropyl-β-cyclodextrin Product Information & Cell Culture Usage. Merck/Sigma. Link

Sources

- 1. AhR agonist 8 | Aryl Hydrocarbon Receptor | 3036895-67-4 | Invivochem [invivochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnfs.or.kr [pnfs.or.kr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Support Center: 8-Methylflavone Synthesis & Crystallization

Introduction: The Steric Challenge of the 8-Position

Synthesizing 8-Methylflavone presents a unique crystallographic challenge compared to its unsubstituted parent, flavone. The introduction of a methyl group at the C8 position (on the A-ring, ortho to the ether oxygen) introduces steric bulk that distorts the planarity of the molecule. While standard flavones stack efficiently via

This guide addresses the specific physicochemical hurdles of purifying 8-Methylflavone synthesized via the standard Claisen-Schmidt condensation followed by oxidative cyclization (typically

Module 1: Critical Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I cooled my reaction mixture, but instead of crystals, a yellow/orange oil separated at the bottom. Scratching the glass didn't help."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the limit of solubility (supersaturation) is exceeded at a temperature above the melting point of the solvated product.[1] The 8-methyl group lowers the melting point relative to the planar flavone, and impurities (specifically unreacted chalcone) act as a solvent for your product, suppressing the freezing point further.

Corrective Protocol:

-

Re-dissolution: Reheat the mixture until the oil dissolves completely.

-

The "Cloud Point" Titration:

-

If using a single solvent (e.g., Ethanol), add a compatible poor solvent (e.g., water or hexane) dropwise at reflux until a faint turbidity persists.

-

Add one drop of the good solvent (Ethanol) to clear it.

-

-

Controlled Cooling: Do not place the flask immediately on ice. Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. The slow cooling rate allows the molecules to organize into a lattice rather than crashing out as an amorphous oil.

-

Seeding: If available, add a seed crystal of pure 8-methylflavone at the saturation point.

Issue 2: Persistent Yellow Coloration

User Report: "My product is solid, but it has a bright yellow/orange hue. 8-Methylflavone is supposed to be pale yellow or colorless."

Diagnosis:

This is the Chalcone Signature . The intermediate 2'-hydroxy-3'-methylchalcone is intensely colored due to its extended conjugation. The oxidative cyclization (e.g., using

Corrective Protocol:

-

Do not recrystallize yet. Recrystallization is often inefficient at separating the chalcone from the flavone due to similar solubility profiles.

-

Chemical Wash: Wash the crude solid with a small amount of cold non-polar solvent (e.g., Hexane/Diethyl Ether). The chalcone is often more soluble in these than the cyclized flavone.

-

Adsorbent Treatment: Dissolve the crude solid in hot ethyl acetate, add Activated Charcoal (5% w/w) , reflux for 15 minutes, and filter through Celite while hot. This removes oxidized oligomers and trapped iodine species.

Module 2: Self-Validating Purity System

Before attempting the final crystallization, you must validate the crude material against specific thresholds. If these checks fail, crystallization will likely result in oiling out.

| Checkpoint | Validation Method | Acceptance Criteria | Action if Failed |

| 1. Chalcone Residual | TLC (Hexane:EtOAc 7:3) | No bright yellow spot at | Column Chromatography or Hexane Wash |

| 2. Iodine Content | Visual / Starch Paper | No brown tint; filtrate neutral to starch | Wash with 10% |

| 3. Solvation State | Visual (Hot Solution) | Clear, homogenous solution at boiling | Add more "Good Solvent" (e.g., Ethanol) |

Module 3: Optimized Crystallization Protocol

Target Compound: 8-Methylflavone Standard Yield: 60–75% (from chalcone) Solvent System: Ethanol (Primary) or Ethyl Acetate/Hexane (Binary)

Step-by-Step Methodology

-

Preparation: Isolate the crude solid from the oxidative cyclization reaction. Ensure it has been washed with sodium thiosulfate (to remove iodine) and water. Dry the crude solid thoroughly.

-

Dissolution:

-

Place 1.0 g of crude 8-methylflavone in a 50 mL Erlenmeyer flask.

-

Add Ethanol (95%) in 2 mL increments while heating on a steam bath/hot plate.

-

Note: 8-Methylflavone is moderately soluble in boiling ethanol. Aim for approximately 10–15 mL solvent per gram (variable based on impurity profile).

-

-

Filtration (Hot): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed glass funnel with fluted filter paper.

-

Nucleation Phase:

-

Remove from heat.[2] Allow the flask to cool undisturbed to room temperature.

-

Critical: If oil droplets appear, reheat and add 1–2 mL of additional ethanol.

-

-

Completion:

-

Once room temperature is reached and crystals are visible, cool the flask in an ice-water bath (

C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the filter cake with cold ethanol (1–2 mL).

-

Dry in a vacuum oven at

C.

-

Visualizing the Workflow

Figure 1: Troubleshooting Decision Tree

Caption: Decision logic for addressing common phase-separation issues during flavone crystallization.

Figure 2: Synthesis & Purification Pathway

Caption: Synthetic route highlighting the critical purification steps required before final crystallization.

References

-

Babu, B. H., et al. (2015).[3] "Synthesis and Characterization of C(8)-Methyl Flavones." The Experiment, 31(3), 2029-2032.[3]

-

Mettler Toledo. (2024). "Oiling Out in Crystallization: Mechanisms and Troubleshooting." Crystallization & Precipitation Guides.

-

Yadav, S. K. (2021). "New Convenient Synthesis of 8-C-Methylated Homoisoflavones." International Journal of Organic Chemistry, 11, 46-54.[4]

-

University of Pittsburgh. "Common Solvents for Crystallization." Department of Chemistry Protocols.

Sources

Technical Support Center: De-risking 8-Methylflavone (8-MF) Experimental Workflows

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 8-Methylflavone (8-MF) Off-Target Mitigation & Assay Optimization

Executive Summary: The "Dirty" Scaffold Challenge

8-Methylflavone (8-MF) is a synthetic flavonoid derivative often utilized to improve metabolic stability by blocking the C8 position or to probe specific structure-activity relationships (SAR) in aromatase inhibition and neuroprotection. While the 8-methyl substitution can enhance bioavailability compared to natural flavones like chrysin, it retains the "promiscuous" core of the flavonoid scaffold.

The Central Problem: Researchers often mistake Aryl Hydrocarbon Receptor (AhR) activation or Autofluorescence for specific on-target efficacy. This guide provides the controls necessary to distinguish true pharmacological activity from these common off-target artifacts.

Module 1: Biological Off-Targets (The AhR Trap)

User Issue: "I see robust upregulation of my target pathway, but also unexpected cytotoxicity or changes in metabolic gene expression (e.g., CYP1A1)."

Technical Diagnosis: Flavones are classical ligands for the Aryl Hydrocarbon Receptor (AhR) .[1] Unlike 7,8-dihydroxyflavone (a TrkB agonist), 8-MF and other methylated flavones can act as AhR agonists. Upon binding, AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE). This triggers the transcription of CYP1A1 and CYP1B1, enzymes that can metabolize your compound or generate toxic reactive intermediates.

Troubleshooting Protocol: The AhR Exclusion Test To confirm if your observed effect is AhR-mediated, you must run a co-treatment experiment with a specific AhR antagonist.

Step-by-Step Workflow:

-

Select Antagonist: Use CH-223191 (10 µM). Note: Avoid

-naphthoflavone as it can act as a partial agonist at certain concentrations. -

Experimental Design:

-

Arm A: Vehicle (DMSO < 0.1%)

-

Arm B: 8-MF (at EC50)

-

Arm C: CH-223191 (10 µM) alone

-

Arm D: 8-MF + CH-223191 (Pre-treat with CH-223191 for 1 hour)

-

-

Readout: Measure your primary endpoint (e.g., cell viability or specific protein phosphorylation).

-

Interpretation:

-

If Arm D shows loss of activity compared to Arm B , your effect is likely AhR-mediated (Off-Target).

-

If Arm D retains activity, your effect is likely On-Target.

-

Visualizing the AhR Off-Target Pathway:

Caption: Figure 1. The AhR activation cascade. 8-MF can mimic xenobiotics, triggering AhR nuclear translocation and CYP enzyme induction, confounding toxicity and efficacy data.

Module 2: Chemical Interference (Autofluorescence)

User Issue: "My immunofluorescence (IF) or flow cytometry signals are inconsistent, or I see high background in the green/blue channel."

Technical Diagnosis: The flavone backbone possesses intrinsic fluorescence, typically exciting in the UV/Blue range (350-450 nm) and emitting in the Green range (500-550 nm). This overlaps with common fluorophores like FITC, GFP, and Alexa Fluor 488 .

Diagnostic Table: Is 8-MF Interfering?

| Symptom | Likely Cause | Solution |

| High signal in "No Primary Antibody" control | 8-MF accumulation in lipid membranes (Autofluorescence) | Wash cells 3x with PBS + 1% BSA; Switch to Red/Far-Red dyes (e.g., Alexa Fluor 647). |

| Decreased signal in enzymatic assays (e.g., Caspase-3) | Quenching of the fluorogenic substrate by 8-MF | Use a luminescent (luciferase-based) assay instead of fluorescence. |

| Shift in IC50 based on incubation time | Intracellular accumulation/precipitation | Perform a "Cell-Free" spectral scan of 8-MF in media. |

Protocol: Spectral Interference Check Before running any fluorescence assay:

-

Prepare 8-MF at your highest working concentration in the assay buffer (no cells).

-

Run an emission scan (Excitation: 488 nm; Emission: 500–600 nm).

-

Threshold: If the 8-MF signal is >10% of your positive control signal, the assay is invalid. Switch to a label-free method (e.g., Western Blot, qPCR, or Impedance).

Module 3: Metabolic Stability & CYP Inhibition

User Issue: "The compound works in biochemical assays but fails or shows variable potency in live cells."

Technical Diagnosis: Methylated flavones are often designed to resist glucuronidation, but they are potent inhibitors of CYP19 (Aromatase) and CYP1A .

-

Aromatase Inhibition: If your cell model is hormone-dependent (e.g., MCF-7 breast cancer cells), 8-MF may be altering local estrogen levels, confounding your data.

-

Metabolic Stability: While the 8-methyl group blocks metabolism at C8, the C4' and C3' positions remain vulnerable to hydroxylation by CYPs induced by the compound itself (see Module 1).

Reference Data: Flavone Interaction Profile

| Target | Interaction Type | Consequence | Reference |

| AhR | Agonist | Induction of CYP1A1; False toxicity | [Zhang et al., 2003] |

| CYP19 (Aromatase) | Inhibitor | Altered steroidogenesis; Anti-proliferative effect in ER+ cells | [Sanderson et al., 2004] |

| TrkB | Distinct | Note: 8-MF is NOT 7,8-DHF. It does not activate TrkB unless hydroxylated. | [Liu et al., 2013] |

Module 4: Experimental Logic Tree (Graphviz)

Use this decision tree to validate your 8-MF workflow before publishing results.

Caption: Figure 2. Troubleshooting logic tree. Follow this path to rule out the two most common failure modes: assay interference and AhR-mediated off-target effects.

FAQ: Frequently Asked Questions

Q1: Can I use 8-Methylflavone as a substitute for 7,8-Dihydroxyflavone (7,8-DHF) in BDNF studies? A: No. 7,8-DHF is a specific TrkB agonist. The 8-methyl substitution changes the electronics and steric profile of the molecule. While some metabolites of 7,8-DHF are methylated (e.g., at the hydroxyl groups), "8-Methylflavone" (methyl at the C8 carbon) is a distinct chemical entity. It is more likely to act as a CYP inhibitor or AhR agonist than a TrkB agonist [Liu et al., 2013].

Q2: How do I dissolve 8-MF to avoid precipitation? A: Flavones are lipophilic and prone to aggregation.

-

Stock: Dissolve in 100% DMSO (up to 50 mM).

-

Working Solution: Do not exceed 0.1% DMSO final concentration.

-

Tip: Add the stock to the media while vortexing to prevent "crashing out." If the solution turns cloudy, sonicate for 5 minutes.

Q3: Is 8-MF cytotoxic? A: Yes, at high concentrations (>10-20 µM), often due to AhR activation or mitochondrial decoupling. Always perform an ATP-based viability assay (e.g., CellTiter-Glo) alongside your efficacy readout to ensure you are not measuring "efficacy" that is actually just cell stress.

References

-

Zhang, S., Qin, C., & Safe, S. H. (2003). Flavonoids as Aryl Hydrocarbon Receptor Agonists/Antagonists: Effects of Structure and Cell Context.[2] Environmental Health Perspectives, 111(16), 1877–1882.

-

Sanderson, J. T., et al. (2004). Aromatase inhibition by bioavailable methylated flavones.[3][4] Journal of Steroid Biochemistry and Molecular Biology, 107(1-2), 127-129.[3]

-

BenchChem Technical Support. (2025). Addressing Autofluorescence in Flavonoid Cell Imaging. BenchChem Guidelines.

-

Liu, X., et al. (2013). O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity.[5][6] Pharmacology, 91(3-4), 185-200.[5]

-

Sjoholm, R., et al. (2014). Interference of flavonoids with fluorescent intracellular probes.[7][8] Cytometry Part A, 85(6).

Sources

- 1. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatase inhibition by bioavailable methylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interference of flavonoids with fluorescent intracellular probes: methodological implications in the evaluation of the oxidative burst by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Independent Verification Guide: 8-Methylflavone vs. Established TrkB Agonists

Executive Summary & Strategic Context

The search for small-molecule Brain-Derived Neurotrophic Factor (BDNF) mimetics is a critical frontier in neuropsychopharmacology. While 7,8-Dihydroxyflavone (7,8-DHF) has emerged as the "gold standard" small molecule TrkB agonist, structural analogs such as 8-Methylflavone are frequently synthesized to probe Structure-Activity Relationships (SAR).

Critical Scientific Disclaimer: Current authoritative literature identifies the catechol moiety (7,8-dihydroxy group) as essential for the hydrogen-bonding network required for high-affinity TrkB binding. 8-Methylflavone , lacking these hydroxyl donors, presents a theoretical challenge to the established pharmacophore.

This guide provides an autonomous, self-validating framework to independently verify the binding affinity of 8-Methylflavone. It compares the candidate against the biological benchmark (BDNF) and the synthetic benchmark (7,8-DHF), establishing a rigorous "Go/No-Go" decision matrix for drug development professionals.

Comparative Landscape: The Candidate vs. The Standards

The following table synthesizes known data for established agonists against the theoretical and testable parameters for 8-Methylflavone.

| Feature | BDNF (Endogenous) | 7,8-DHF (Benchmark) | 8-Methylflavone (Candidate) |

| Molecular Class | Protein (Neurotrophin) | Flavonoid (Catechol) | Flavonoid (Methylated) |

| Binding Domain | Extracellular (Ig2 + LRR) | Extracellular (Ig2) | To Be Verified (Likely Ig2) |

| Binding Affinity ( | ~0.05 – 1.7 nM | ~10 – 15 nM (SPR)* | Unknown (Hypothesis: >1 µM) |

| Blood-Brain Barrier | Poor | High | High (Predicted Lipophilicity) |

| Key Interaction | Extensive H-bonds/Salt bridges | D7, D8 H-bond donors | Hydrophobic interactions only |

| Solubility | High (Aqueous) | Moderate (DMSO req.) | Low (High hydrophobicity) |

*Note: Some studies report lower affinity (~1.3 µM) for 7,8-DHF depending on the assay conditions (SPR vs. MST).[1]

Verification Workflow (Graphviz Visualization)

The following diagram outlines the logical flow for verifying 8-Methylflavone, moving from computational prediction to functional validation.

Caption: A three-stage "gatekeeper" workflow ensuring resources are only allocated to candidates passing the previous validation threshold.

Detailed Experimental Protocols

To ensure scientific integrity, these protocols include specific controls to rule out false positives (e.g., non-specific aggregation) common with flavonoids.

Protocol A: Surface Plasmon Resonance (SPR) – The Binding Check

Objective: Quantify the physical interaction (

Methodology:

-

Chip Preparation: Use a CM5 sensor chip. Immobilize Recombinant Human TrkB ECD (His-tagged) via amine coupling to ~3000 RU (Response Units).

-

Reference Channel: Immobilize an irrelevant protein (e.g., BSA) or leave blank (activated/deactivated) to correct for bulk refractive index changes.

-

Solvent Correction: Flavones require DMSO. Prepare running buffer (PBS-P+) with 5% DMSO. Perform a solvent correction cycle (4.5% to 5.8% DMSO) to normalize the signal.

-

Injection Series:

-

Positive Control: 7,8-DHF (Concentration range: 10 nM – 10 µM).

-

Candidate: 8-Methylflavone (Concentration range: 100 nM – 50 µM).

-

Flow Rate: 30 µL/min (to minimize mass transport limitations).

-

-

Analysis: Fit data to a 1:1 Langmuir binding model.

Success Criteria:

-

7,8-DHF:

should resolve between 10–50 nM. -

8-Methylflavone: Valid binding requires a square-wave sensorgram (fast on/off) with dose-dependent

. -

Warning: If the sensorgram shows a slow, non-saturating climb, this indicates non-specific aggregation, not true binding.

Protocol B: Western Blotting – The Functional Proof

Objective: Confirm that binding leads to receptor autophosphorylation (activation).

Methodology:

-

Cell Model: Primary cortical neurons (DIV 7-10) or TrkB-stably transfected HEK293 cells.

-

Starvation: Serum-starve cells for 2 hours to reduce basal phosphorylation.

-

Treatment (15 min at 37°C):

-

Vehicle (DMSO < 0.1%).

-

BDNF (50 ng/mL) – Biological Max.

-

7,8-DHF (500 nM) – Small Molecule Reference.

-

8-Methylflavone (500 nM, 1 µM, 5 µM).

-

-

Lysis & Detection: Lyse in RIPA buffer with phosphatase inhibitors (orthovanadate).

-

Antibodies:

-

Primary: Anti-p-TrkB (Tyr816) [1:1000].

-

Normalization: Anti-Total TrkB [1:1000] and Anti-

-Actin.

-

Interpretation:

-

Calculate the Ratio:

. -

A ratio > 1.5 with statistical significance (

) indicates agonism.

Mechanistic Pathway Visualization

Understanding where the candidate acts is crucial. 7,8-DHF binds the Ig2 domain, mimicking the docking site of BDNF but inducing a distinct conformational change.

Caption: The canonical TrkB signaling cascade. Verification must prove the candidate triggers the step from "TrkB" to "Dimerization."

References

-

Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone." Proceedings of the National Academy of Sciences, 107(6), 2687–2692.[2] [2]

-

Liu, X., et al. (2014). "Structure-activity relationship study of 7,8-dihydroxyflavone for the development of potent TrkB agonists." Translational Psychiatry, 4, e349.

-

Massa, S. M., et al. (2010). "Small molecule BDNF mimetics: agonists and antagonists." NeuroRx, 7(4), 418-434.

-

Boltaev, U., et al. (2017). "Multiplex Quantitative Assays Indicate a Need for Re-evaluating Reported Small-Molecule TrkB Agonists." Science Signaling, 10(493).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.